molecular formula C7H4N2O2 B11798424 2-Ethynyl-3-nitropyridine

2-Ethynyl-3-nitropyridine

Cat. No.: B11798424
M. Wt: 148.12 g/mol
InChI Key: GFYMLVNPIRJVIR-UHFFFAOYSA-N
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Description

2-Ethynyl-3-nitropyridine is an organic compound with the molecular formula C7H4N2O2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which upon further reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water yields 3-nitropyridine . The ethynyl group can then be introduced via a Sonogashira coupling reaction, where 3-nitropyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of 2-Ethynyl-3-nitropyridine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-acetyl-3-nitropyridine.

    Reduction: Formation of 2-ethynyl-3-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-nitropyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 2-Ethynyl-5-nitropyridine
  • 3-Ethynyl-2-nitropyridine
  • 2-Cyano-3-nitropyridine

Comparison: 2-Ethynyl-3-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

2-ethynyl-3-nitropyridine

InChI

InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H

InChI Key

GFYMLVNPIRJVIR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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